Phenyl 13-hydroxyoctadecanoate
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Overview
Description
Phenyl 13-hydroxyoctadecanoate is an organic compound characterized by a phenyl group attached to a hydroxyoctadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 13-hydroxyoctadecanoate typically involves esterification reactions. One common method is the reaction of phenol with 13-hydroxyoctadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Phenyl 13-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 13-oxo-octadecanoate or 13-carboxyoctadecanoate.
Reduction: Formation of phenyl 13-hydroxyoctadecanol.
Substitution: Formation of nitrophenyl or halophenyl derivatives of 13-hydroxyoctadecanoate.
Scientific Research Applications
Phenyl 13-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and as a model compound for lipid interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism by which Phenyl 13-hydroxyoctadecanoate exerts its effects is primarily through its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. Additionally, the phenyl group can interact with hydrophobic regions of proteins, potentially affecting their function and signaling pathways.
Comparison with Similar Compounds
Phenyl 13-hydroxyoctadecanoate can be compared with other similar compounds, such as:
Phenyl stearate: Lacks the hydroxyl group, making it less polar and less interactive with biological membranes.
13-hydroxyoctadecanoic acid: Lacks the phenyl group, resulting in different chemical reactivity and biological interactions.
Phenyl 12-hydroxyoctadecanoate: Similar structure but with the hydroxyl group at a different position, leading to variations in chemical and biological properties.
Properties
CAS No. |
88095-52-7 |
---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
phenyl 13-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-12-17-22(25)18-13-9-7-5-4-6-8-10-16-21-24(26)27-23-19-14-11-15-20-23/h11,14-15,19-20,22,25H,2-10,12-13,16-18,21H2,1H3 |
InChI Key |
QSNFAFNEUJPQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCC(=O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
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